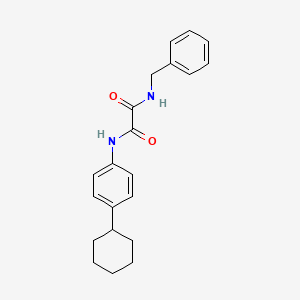

N~1~-benzyl-N~2~-(4-cyclohexylphenyl)ethanediamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N~1~-benzyl-N~2~-(4-cyclohexylphenyl)ethanediamide, also known as BCE, is a chemical compound that has gained significant attention in the field of scientific research. BCE is a member of the family of compounds known as CB1 receptor antagonists, which are molecules that block the activity of the CB1 receptor in the endocannabinoid system. The endocannabinoid system plays a crucial role in various physiological processes, including pain, appetite, and mood regulation. BCE has been studied extensively for its potential therapeutic applications, particularly in the treatment of obesity and related metabolic disorders.

Applications De Recherche Scientifique

Antineoplastic Chemotherapy for Colon Cancer

Background: N’-benzyl-N-(4-cyclohexylphenyl)ethanediamide (referred to as CL) is a curcumin analog. Researchers have explored its potential as an antineoplastic agent for colon cancer treatment.

Research Findings:- NBSCh Micelles : Scientists have prepared nanomicelles using N-benzyl-N,O-succinyl chitosan (NBSCh) loaded with CL. These micelles are spherical and less than 100 nm in size .

- Drug Release : CL-NBSCh micelles exhibit significantly higher drug release compared to pristine CL. They release approximately 40% of CL content in simulated gastric fluid (pH 1.2), 79-85% in simulated intestinal fluids (pH 5.5 and 6.8), and 75% in simulated colonic fluid (pH 7.4) .

- Selective Cytotoxicity : CL-NBSCh demonstrates high selective cytotoxicity toward mucosal epithelial human colon cancer (HT-29) cells while showing lower toxicity toward mouse connective tissue fibroblasts (L929) .

- Cell Cycle Arrest and Apoptosis : CL-NBSCh micelles effectively arrest cell growth at the G2/M phase and induce apoptosis earlier in HT-29 cells compared to free CL .

Propriétés

IUPAC Name |

N-benzyl-N'-(4-cyclohexylphenyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O2/c24-20(22-15-16-7-3-1-4-8-16)21(25)23-19-13-11-18(12-14-19)17-9-5-2-6-10-17/h1,3-4,7-8,11-14,17H,2,5-6,9-10,15H2,(H,22,24)(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJPYKNNSKIFKET-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2=CC=C(C=C2)NC(=O)C(=O)NCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N~1~-benzyl-N~2~-(4-cyclohexylphenyl)ethanediamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 4-[(E)-3-(4-chloroanilino)-2-cyano-3-oxoprop-1-enyl]-2,5-dimethyl-1-phenylpyrrole-3-carboxylate](/img/structure/B2816171.png)

![2-(4-chlorophenoxy)-N-[4-thiophen-2-yl-5-(2,2,2-trifluoroacetyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2816172.png)

![2-[(Pyridin-3-yl)methylidene]butanal](/img/structure/B2816176.png)

![1-(2-methyl-1H-indol-3-yl)-2-[(7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)sulfanyl]ethanone](/img/structure/B2816182.png)

![N-[(Z)-furan-2-ylmethylideneamino]-3-pyrrol-1-ylthiophene-2-carboxamide](/img/structure/B2816188.png)